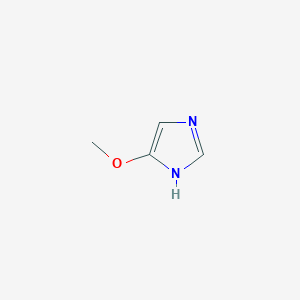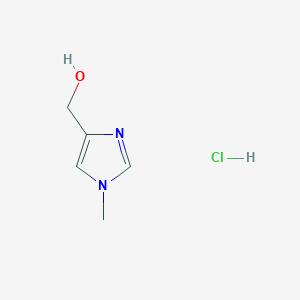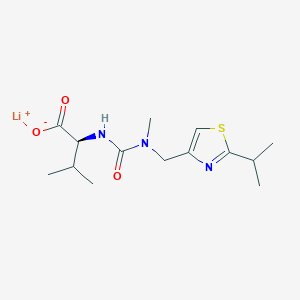
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one
Descripción general
Descripción
The compound 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is a chemical synthon that has been utilized in the synthesis of etretinate, a potent antipsoriatic drug. The synthetic route to this compound involves strategic manipulation of keto and aldehyde functions, leading to the formation of the desired arylbutanone .
Synthesis Analysis
The synthesis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is described as a multi-step process. Starting from 2,5-dimethylanisole, acylation with methylsuccinic and succinic anhydrides yields keto acids, which are then converted to a hoxytrimethyl dihydronaphthalene. Subsequent ozonolysis and manipulation of functional groups lead to the formation of the key synthon .
Molecular Structure Analysis
While the specific molecular structure analysis of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is not provided, related compounds have been characterized using spectroscopic techniques and X-ray diffraction studies. For instance, the compound 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was confirmed to crystallize in the triclinic crystal class with detailed cell parameters . Similarly, the structure of another related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, was confirmed by IR and single crystal X-ray diffraction studies .
Chemical Reactions Analysis
The compound 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, which shares a similar structural motif with the target compound, has been shown to be a versatile synthon for the synthesis of various heterocycles. It undergoes cyclocondensation with bifunctional heteronucleophiles to form five and six-membered heterocycles with masked or unmasked aldehyde functionality .
Physical and Chemical Properties Analysis
The physical and chemical properties of closely related compounds have been studied using various methods. For example, the spectroscopic properties of a chalcone derivative were analyzed using density functional theory (DFT), showing good correlation with experimental values . The molecular structure, vibrational wavenumbers, and hyperpolarizability of another related compound were computed and analyzed, providing insights into the stability and charge transfer within the molecule .
Aplicaciones Científicas De Investigación
Synthesis and Derivatives
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one is primarily used as a key synthon in the synthesis of various compounds. A synthetic route leading to this compound as a valuable synthon for etretinate, a potent antipsoriatic drug, has been described by Ashok & Rao (1993). Additionally, it is involved in the synthesis of 4-methoxy-cyclopent-2-en-1-ones, which are obtained via a procedure involving the conversion of 2-furylcarbinols into 1,1,2-trimethoxy-alkan-4-ones, a masked form of 1,4-dicarbonyl compounds (Scettri, 1985).
Electrochemical Conversion
The electrochemical hydrogenation of derivatives of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one has been studied. Bryan & Grimshaw (1997) explored the electrocatalytic hydrogenation of such derivatives at a nickel cathode in aqueous ethanol containing sulfuric acid, examining the product composition critically dependent on the method used for electrodeposition of the nickel-black surface (Bryan & Grimshaw, 1997).
Photophysical and Chemical Properties
Englert, Weber, & Klaus (1978) conducted studies on the photoisomerization of aromatic analogs of retinoic acid containing 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one, revealing insights into the formation of multi-component mixtures of cis isomers and their structural elucidation via spectroscopic methods (Englert, Weber, & Klaus, 1978).
Catalysis and Chemical Reactions
Morad et al. (2017) reported the one-pot tandem synthesis of 4-(4-methoxyphenyl)butan-2-one directly from 4-methoxybenzyl alcohol and acetone using a multifunctional supported AuPd nanoalloy catalyst, demonstrating the catalyst's effectiveness in utilizing hydrogen from the dehydrogenation reaction for the hydrogenation of derivatives of 4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one via a hydrogen auto transfer route (Morad et al., 2017).
Applications in Heterocycle Synthesis
Mahata et al. (2003) showcased the use of 1-bis(methoxy)-4-bis(methylthio)-3-buten-2-one as a useful three-carbon synthon for efficient regiospecific synthesis of a variety of five and six-membered heterocycles, further expanding its application in synthetic chemistry (Mahata et al., 2003).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
(E)-4-(4-methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-9-8-14(16-5)12(4)11(3)13(9)7-6-10(2)15/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRRLIHKRCVLLQ-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1/C=C/C(=O)C)C)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701197726 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxy-2,3,6-trimethylphenyl)but-3-en-2-one | |
CAS RN |
62924-31-6 | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62924-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (E)-(4-Methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062924316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Buten-2-one, 4-(4-methoxy-2,3,6-trimethylphenyl)-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701197726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-(4-methoxy-2,3,6-trimethylphenyl)-3-buten-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.946 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-methyl-N-pentyl-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B3022683.png)


![5,7-bis(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3022688.png)